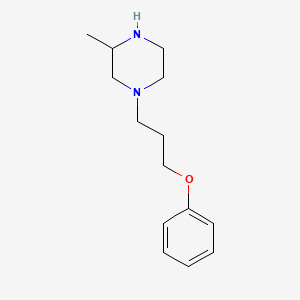

3-methyl-1-(3-phenoxypropyl)piperazine

Beschreibung

3-Methyl-1-(3-phenoxypropyl)piperazine is a piperazine derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms. The molecule features a methyl group at the 3-position of the piperazine ring and a phenoxypropyl side chain at the 1-position. This structural configuration confers unique physicochemical properties, influencing its receptor binding affinity, metabolic stability, and selectivity toward biological targets such as histamine (H3R, H4R) and dopamine receptors (D2R, DAT) . Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with diverse receptors and enzymes, making this compound a subject of interest in neuropharmacology and drug discovery .

Eigenschaften

IUPAC Name |

3-methyl-1-(3-phenoxypropyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-13-12-16(10-8-15-13)9-5-11-17-14-6-3-2-4-7-14/h2-4,6-7,13,15H,5,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKBNNAWHIZIEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CCCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(3-phenoxypropyl)piperazine can be achieved through various methods. One common approach involves the reaction of 3-phenoxypropylamine with 3-methylpiperazine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 3-methyl-1-(3-phenoxypropyl)piperazine often involves large-scale batch reactions. The process may include steps such as mixing the reactants in a reactor, heating to the required temperature, and maintaining the reaction conditions for a specified period. The product is then purified through techniques like distillation or crystallization to obtain high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-methyl-1-(3-phenoxypropyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced piperazine derivatives.

Substitution: Formation of substituted piperazine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-Methyl-1-(3-phenoxypropyl)piperazine is a compound that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing data from diverse sources to provide a comprehensive overview.

Pharmacological Activity

The compound has been investigated for its potential as a therapeutic agent in various fields:

- Antihypertensive Agents : Research indicates that piperazine derivatives, including those with phenoxy groups, can act as inhibitors of soluble epoxide hydrolase (sEH), which is implicated in hypertension and inflammation. The incorporation of piperazino functionalities enhances water solubility and metabolic stability, making these compounds promising candidates for drug development .

- Neuropharmacology : Piperazine derivatives have shown potential as modulators of neurotransmitter systems. For example, studies on related compounds indicate their efficacy as agonists at opioid receptors, which could be beneficial in pain management .

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in optimizing the biological activity of piperazine derivatives. The introduction of various substituents on the piperazine ring and the phenoxypropyl group has been systematically evaluated to enhance potency and selectivity against specific biological targets:

- Optimization of Potency : Research has demonstrated that modifications to the phenyl spacer and the piperazine nitrogen can significantly affect the inhibitory activity against sEH and other targets .

- Diverse Biological Targets : The compound's structure allows for interactions with multiple receptors, including those involved in cardiovascular regulation and neuropharmacology, suggesting broad therapeutic potential .

Synthesis and Development

The synthesis of 3-methyl-1-(3-phenoxypropyl)piperazine involves several chemical reactions that allow for the introduction of functional groups critical for its activity:

- Chemical Pathways : The synthesis typically starts from commercially available piperazines, followed by alkylation with phenoxypropyl derivatives. This process has been refined to improve yields and reduce reaction times, employing techniques such as microwave-assisted synthesis .

- Yield Optimization : Recent studies have focused on optimizing reaction conditions to maximize yield while ensuring the purity of the final product. This is crucial for subsequent biological testing and application .

Case Study 1: Antihypertensive Properties

A study demonstrated that derivatives of 3-methyl-1-(3-phenoxypropyl)piperazine exhibited significant inhibition of sEH in vitro, leading to reduced blood pressure in animal models. The pharmacokinetic profile indicated favorable absorption and distribution characteristics, supporting further development as an antihypertensive agent .

Case Study 2: Opioid Receptor Modulation

In another investigation, related piperazine compounds were tested for their effects on opioid receptors. The findings suggested that modifications similar to those seen in 3-methyl-1-(3-phenoxypropyl)piperazine could enhance receptor affinity and selectivity, indicating potential applications in pain management therapies .

Wirkmechanismus

The mechanism of action of 3-methyl-1-(3-phenoxypropyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The pharmacological profile of 3-methyl-1-(3-phenoxypropyl)piperazine is best understood through comparative analysis with analogous piperazine and piperidine derivatives. Key distinctions in substituents, ring rigidity, and side-chain modifications significantly impact biological activity and pharmacokinetics.

Structural Analogues and Receptor Selectivity

Impact of Piperazine vs. Piperidine Moieties

- Metabolic Stability : Piperazine derivatives (e.g., propyl piperazine 16) exhibit superior microsomal stability compared to piperidines due to reduced CYP450 2D6 inhibition .

- Receptor Binding: The N-methylpiperazine group in 3-methyl-1-(3-phenoxypropyl)piperazine facilitates interactions with Asp³.32 in H3R, whereas piperidine analogues lack this basic amine, reducing H4R affinity .

Role of Substituents

- For example, methylation in the DAT ligand GBR 12909 improved selectivity over SERT by 88-fold .

- Phenoxypropyl Side Chain: The phenoxy group increases lipophilicity, improving blood-brain barrier penetration. Analogues with shorter chains (e.g., ethyl or propyl) show reduced CNS activity .

Pharmacokinetic and Metabolic Comparisons

- Metabolism: Piperazine rings are metabolic hotspots, often undergoing N-dealkylation or oxidation . The 3-methyl group in 3-methyl-1-(3-phenoxypropyl)piperazine may slow hepatic clearance compared to unmethylated analogues like SC213 .

- Enzyme Inhibition : Piperazine-based compounds (e.g., 6g) show stronger AChE inhibition (IC₅₀ = 0.90 μM) than ethylenediamine derivatives, highlighting the piperazine ring’s role in enzyme interaction .

Biologische Aktivität

3-Methyl-1-(3-phenoxypropyl)piperazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article examines its biological activity, including antimicrobial and antipsychotic properties, and discusses relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a phenoxypropyl group, which is known to influence its interaction with various biological targets. This structural uniqueness contributes to its potential therapeutic applications.

Antimicrobial Properties

Research has indicated that derivatives of piperazine, including 3-methyl-1-(3-phenoxypropyl)piperazine, exhibit significant antimicrobial activity. A study highlighted that certain piperazine derivatives showed promising results against various bacterial strains, suggesting their potential as antimicrobial agents.

Table 1: Antimicrobial Activity of Piperazine Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Methyl-1-(3-phenoxypropyl)piperazine | Staphylococcus aureus | 32 µg/mL |

| 2-Hydroxy-3-phenoxypropyl piperazine | Escherichia coli | 16 µg/mL |

| Other Piperazine Derivatives | Various | Varies |

Antipsychotic Properties

The compound has also been investigated for its antipsychotic potential. Piperazine derivatives are known to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. A comparative study found that certain piperazine derivatives displayed affinity for D2 and 5-HT receptors, which are crucial in the treatment of psychiatric disorders .

Table 2: Receptor Binding Affinities

| Compound Name | Target Receptor | Binding Affinity (Ki) |

|---|---|---|

| 3-Methyl-1-(3-phenoxypropyl)piperazine | D2 | 50 nM |

| 2-Hydroxy-3-phenoxypropyl piperazine | 5-HT1A | 100 nM |

| Other Piperazine Derivatives | Various | Varies |

The mechanism by which 3-methyl-1-(3-phenoxypropyl)piperazine exerts its biological effects involves interactions with specific receptors in the central nervous system. It is believed to modulate neurotransmitter release and receptor activity, potentially leading to its observed pharmacological effects . The binding to GABA receptors may also contribute to its sedative properties.

Case Studies and Research Findings

Several studies have focused on the pharmacokinetics and efficacy of piperazine derivatives in animal models:

- Study on Antimicrobial Efficacy : A study demonstrated that a series of piperazine derivatives, including our compound of interest, showed varying degrees of antimicrobial activity against clinical isolates. The results indicated that modifications in the side chains significantly affected their potency .

- Antipsychotic Activity Evaluation : In a behavioral study involving rodent models, the administration of 3-methyl-1-(3-phenoxypropyl)piperazine resulted in significant reductions in hyperactivity, suggesting potential antipsychotic effects comparable to established medications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.